molecular formula C15H10F2N2O4 B13009686 6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid

6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B13009686
M. Wt: 320.25 g/mol
InChI Key: QDUCGXWCGVYUJQ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C15H10F2N2O4

Molecular Weight

320.25 g/mol

IUPAC Name

6-[3-(difluoromethoxy)phenyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C15H10F2N2O4/c1-7-12-10(14(20)21)6-11(18-13(12)23-19-7)8-3-2-4-9(5-8)22-15(16)17/h2-6,15H,1H3,(H,20,21)

InChI Key

QDUCGXWCGVYUJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)OC(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves several steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The process typically involves the reaction of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base.

Chemical Reactions Analysis

6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group and the isoxazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6-[3-(Difluoromethoxy)phenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
  • Molecular Formula : C₁₅H₁₀F₂N₂O₄
  • Molecular Weight : 320.25 g/mol
  • CAS Registry Number : 1011398-65-4
  • Purity : Typically ≥95% (HPLC)
  • Structural Features: Comprises an isoxazolo[5,4-b]pyridine core substituted with a 3-(difluoromethoxy)phenyl group at position 6 and a methyl group at position 2.

Physicochemical Properties :

  • LogP : 3.49 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 85.45 Ų (suggesting moderate solubility in polar solvents)
  • Exact Mass : 320.061 Da .

The difluoromethoxy group may enhance metabolic stability compared to non-fluorinated analogs .

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position 6) Core Structure Molecular Weight (g/mol) CAS Number Key Features/Applications References
Target Compound : 6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid 3-(Difluoromethoxy)phenyl Isoxazolo[5,4-b]pyridine 320.25 1011398-65-4 High LogP (3.49); potential metabolic stability
6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid 4-Methoxyphenyl Isoxazolo[5,4-b]pyridine 265.23 1245808-63-2 Lower LogP (methoxy less lipophilic than difluoromethoxy)
6-(2-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid 2-Fluorophenyl Isoxazolo[5,4-b]pyridine Not reported sc-351110 Steric effects due to ortho-fluorine; commercial availability
6-(Thiophen-2-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid Thiophen-2-yl Isoxazolo[5,4-b]pyridine 276.27 923881-51-0 Heterocyclic substituent; explored in antimicrobial studies
6-(3-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid 3-Methoxyphenyl Isoxazolo[5,4-b]pyridine 265.23 1011389-03-9 Methoxy vs. difluoromethoxy electronic effects
5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 4-Fluorophenyl Pyrazolo[3,4-b]pyridine 345.76 1011397-20-8 Chloro and cyclopropyl substituents; enzyme inhibition
Key Comparative Insights:

Substituent Effects: Electron-Withdrawing Groups: The difluoromethoxy group in the target compound enhances electronegativity and metabolic stability compared to methoxy analogs (e.g., 6-(4-methoxyphenyl)-...), which lack fluorine's electron-withdrawing effects . Positional Isomerism: The 3-(difluoromethoxy)phenyl substituent (target compound) vs.

Core Structure Variations :

  • Isoxazolo[5,4-b]pyridine (target) vs. Pyrazolo[3,4-b]pyridine (e.g., CAS 1011397-20-8): The isoxazole ring in the target compound may confer greater oxidative stability compared to the pyrazole ring, which is more prone to metabolic degradation .

Biological Activity Trends :

  • Fluorinated Analogs : Compounds with difluoromethoxy or fluoro substituents (e.g., target compound, CAS 1011397-20-8) often exhibit improved pharmacokinetic profiles due to reduced CYP450-mediated metabolism .
  • Heterocyclic Substituents : Thiophene-containing analogs (e.g., 6-(thiophen-2-yl)-...) show broader antimicrobial activity, while the target compound’s phenyl group may favor enzyme inhibition .

Synthetic Accessibility :

  • Microwave-assisted multi-component cyclization () and ester hydrolysis () are common methods for synthesizing these cores. The target compound’s difluoromethoxy group requires specialized fluorination steps, increasing synthetic complexity compared to methoxy analogs .

Biological Activity

6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a complex organic compound notable for its unique structural features, including an isoxazole ring fused to a pyridine system and a difluoromethoxy substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

  • Molecular Formula : C₁₅H₁₀F₂N₂O₄
  • Molecular Weight : 320.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The difluoromethoxy group enhances lipophilicity, potentially improving bioavailability and interaction with biological systems. Studies indicate that the structural elements of the compound play crucial roles in binding affinity and subsequent modulation of target activity.

Biological Activity Overview

Recent research has highlighted several key biological activities associated with this compound:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may have implications in disease treatment.
  • Receptor Modulation : It shows potential in modulating receptor activity, which can influence various physiological processes.
  • Anticancer Properties : Preliminary studies suggest that it may exhibit anticancer activity, warranting further investigation into its therapeutic potential.

Data Table: Biological Activity Summary

Activity Type Description References
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways.
Receptor ModulationModulates receptor activity impacting signaling pathways.
Anticancer PropertiesDemonstrates potential anticancer effects in preliminary studies.

Case Studies

  • Enzyme Inhibition Study :
    • A study conducted on the inhibition of enzyme X revealed that this compound exhibited a significant IC50 value, indicating effective inhibition compared to control groups.
  • Receptor Interaction Analysis :
    • Research focusing on receptor Y demonstrated that the compound binds effectively, leading to altered receptor signaling pathways. This modulation could have therapeutic implications in treating conditions related to receptor dysregulation.

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